Cas no 1262004-99-8 (2-(3-aminophenyl)-5-methoxybenzoic Acid)

2-(3-Aminophenyl)-5-methoxybenzoic acid is a versatile aromatic compound featuring both carboxylic acid and amino functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the methoxy substituent enhances its solubility and reactivity, while the amino group allows for further derivatization, such as amide formation or diazotization. This compound is particularly useful in the development of heterocyclic compounds, dyes, and bioactive molecules. Its well-defined structure and functional group compatibility make it suitable for applications in medicinal chemistry, where it may serve as a building block for drug candidates or analytical reagents. Proper handling and storage under inert conditions are recommended to preserve its stability.
2-(3-aminophenyl)-5-methoxybenzoic Acid structure
1262004-99-8 structure
Product Name:2-(3-aminophenyl)-5-methoxybenzoic Acid
CAS No:1262004-99-8
MF:C14H13NO3
MW:243.257923841476
MDL:MFCD18318992
CID:1219800
PubChem ID:53224919
Update Time:2025-10-30

2-(3-aminophenyl)-5-methoxybenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-aminophenyl)-5-methoxybenzoic Acid
    • 1262004-99-8
    • DTXSID10688651
    • 2-(3-Aminophenyl)-5-methoxybenzoic acid, 95%
    • 3'-Amino-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
    • MFCD18318992
    • MDL: MFCD18318992
    • Inchi: 1S/C14H13NO3/c1-18-11-5-6-12(13(8-11)14(16)17)9-3-2-4-10(15)7-9/h2-8H,15H2,1H3,(H,16,17)
    • InChI Key: PCXZLCIGKATTGH-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=C(C(=O)O)C=1)C1C=CC=C(C=1)N

Computed Properties

  • Exact Mass: 243.08954328g/mol
  • Monoisotopic Mass: 243.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 72.6Ų

2-(3-aminophenyl)-5-methoxybenzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB325911-5 g
2-(3-Aminophenyl)-5-methoxybenzoic acid, 95%; .
1262004-99-8 95%
5g
€1159.00 2023-04-26
abcr
AB325911-5g
2-(3-Aminophenyl)-5-methoxybenzoic acid, 95%; .
1262004-99-8 95%
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€1159.00 2025-04-21

2-(3-aminophenyl)-5-methoxybenzoic Acid Suppliers

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(CAS:1262004-99-8)2-(3-aminophenyl)-5-methoxybenzoic Acid
Order Number:A1124840
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:35
Price ($):687.0
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Additional information on 2-(3-aminophenyl)-5-methoxybenzoic Acid

2-(3-Aminophenyl)-5-Methoxybenzoic Acid: A Comprehensive Overview

2-(3-Aminophenyl)-5-methoxybenzoic acid (CAS No. 1262004-99-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. This article aims to provide a comprehensive overview of 2-(3-aminophenyl)-5-methoxybenzoic acid, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

2-(3-Aminophenyl)-5-methoxybenzoic acid is a derivative of benzoic acid with a 3-aminophenyl substituent and a methoxy group at the 5-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule. The amine group (NH2) provides basicity and reactivity, while the methoxy group (OCH3) enhances solubility and stability. The compound is typically a white crystalline solid with a melting point of approximately 170-172°C. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.

Synthesis Methods

The synthesis of 2-(3-aminophenyl)-5-methoxybenzoic acid can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 3-nitroaniline with 5-methoxybenzoyl chloride followed by reduction of the nitro group to an amine. Another approach involves the coupling of 3-aminophenylboronic acid with 5-methoxybenzoic acid using palladium-catalyzed cross-coupling reactions. These synthetic strategies have been optimized to improve yield and purity, making them suitable for large-scale production.

Biological Activities

2-(3-Aminophenyl)-5-methoxybenzoic acid has been extensively studied for its biological activities, particularly in the context of drug discovery and development. Recent research has highlighted its potential as an anti-inflammatory agent due to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, studies have shown that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

In the field of cancer research, 2-(3-aminophenyl)-5-methoxybenzoic acid has demonstrated antiproliferative activity against various cancer cell lines. Mechanistic studies suggest that it may act by inducing apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2. These findings have sparked interest in further exploring its potential as a lead compound for the development of novel anticancer drugs.

Clinical Applications and Research Advancements

The potential clinical applications of 2-(3-aminophenyl)-5-methoxybenzoic acid are diverse and promising. In preclinical studies, this compound has shown efficacy in models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its anti-inflammatory properties make it a candidate for further investigation as a therapeutic agent in these conditions.

In addition to its anti-inflammatory effects, recent studies have explored the neuroprotective potential of 2-(3-aminophenyl)-5-methoxybenzoic acid. Research suggests that it may have beneficial effects in neurodegenerative diseases such as Alzheimer's disease by reducing oxidative stress and inhibiting neuroinflammation. These findings open new avenues for its application in neurological disorders.

Safety and Toxicology

The safety profile of 2-(3-aminophenyl)-5-methoxybenzoic acid is an important consideration for its potential use in therapeutic applications. Preclinical toxicology studies have generally shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further research is needed to fully evaluate its safety in humans.

Conclusion

2-(3-Aminophenyl)-5-methoxybenzoic acid (CAS No. 1262004-99-8) is a multifaceted compound with a wide range of biological activities and potential therapeutic applications. Its unique chemical structure provides a foundation for further exploration in medicinal chemistry and drug development. Ongoing research continues to uncover new insights into its mechanisms of action and clinical potential, positioning it as a promising candidate for future therapeutic interventions.

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Amadis Chemical Company Limited
(CAS:1262004-99-8)2-(3-aminophenyl)-5-methoxybenzoic Acid
A1124840
Purity:99%
Quantity:5g
Price ($):687.0
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